(S)-4-Hydroxy Penbutolol Hydrochloride
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Overview
Description
(S)-4-Hydroxy Penbutolol Hydrochloride is a chiral compound and a beta-blocker medication used primarily to treat hypertension, angina pectoris, and arrhythmias. It is the (S)-enantiomer of penbutolol, which is responsible for its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride involves a chemo-enzymatic process. The transesterification step of the racemic chlorohydrin 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is catalyzed by lipase B from Candida antarctica. The reaction times for the kinetic resolution steps catalyzed by the lipase vary from 23 to 48 hours and are run at temperatures between 30–38°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound focuses on green chemistry principles. This includes replacing toluene or dichloromethane with acetonitrile and using lithium chloride instead of flammable acetyl chloride. The amount of epichlorohydrin and bases is also reduced to obtain higher yields .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy Penbutolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(S)-4-Hydroxy Penbutolol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard for analytical methods and in the study of chiral compounds.
Biology: It is used in research on beta-adrenergic receptors and their role in various physiological processes.
Medicine: It is studied for its therapeutic effects in treating cardiovascular diseases.
Industry: It is used in the development of new beta-blocker medications and in the study of drug delivery systems
Mechanism of Action
(S)-4-Hydroxy Penbutolol Hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on these receptors. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
(S)-Esmolol: Another beta-blocker with similar therapeutic effects.
(S)-Metoprolol: A beta-blocker used to treat hypertension and angina pectoris.
Acebutolol: A selective beta-1 receptor antagonist used for managing hypertension and ventricular premature beats .
Uniqueness
(S)-4-Hydroxy Penbutolol Hydrochloride is unique due to its high enantiomeric excess and specific therapeutic effects on cardiovascular diseases. Its synthesis involves green chemistry principles, making it more environmentally friendly compared to other beta-blockers .
Properties
CAS No. |
1346617-04-6 |
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Molecular Formula |
C18H30ClNO3 |
Molecular Weight |
343.892 |
IUPAC Name |
4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1 |
InChI Key |
IRXCLCQOLQYHQP-RSAXXLAASA-N |
SMILES |
CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Synonyms |
3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenol Hydrochloride; (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; |
Origin of Product |
United States |
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